molecular formula C32H54O2S2Sn2 B1529785 [4,8-bis(2-ethylhexoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane CAS No. 1160823-78-8

[4,8-bis(2-ethylhexoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B1529785
CAS No.: 1160823-78-8
M. Wt: 772.3 g/mol
InChI Key: XXMOZDBOAIICDA-UHFFFAOYSA-N
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Description

“(4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane)” is a chemical compound with the molecular formula C32H54O2S2Sn2 . It is used as a reactant in the formation of a panchromatic sensitizer for dye-sensitized solar cells .


Synthesis Analysis

This compound is involved in the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and OFETs . It has been used in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .


Molecular Structure Analysis

The molecular structure of this compound involves a benzodithiophene (BDT) unit . The BDT unit is a crucial component in the structure of this compound, contributing to its unique properties .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the formation of a panchromatic sensitizer for dye-sensitized solar cells . It also plays a role in the fabrication of organic photovoltaics (OPVs) with blended active layers .


Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 70-75 °C . It has a molecular weight of 772.32 . It is used in the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and OFETs .

Scientific Research Applications

Electrochromic Materials

(4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) (BDT) has been utilized in the synthesis of electrochromic materials. A novel solution-processable electrochromic copolymer, PBTB, was synthesized using BDT and displayed reversible electrochromic properties with a multi-colored display. The copolymer showed a maximum optical contrast of 32%, a fast response time, and high coloration efficiency in the visible region (Xu, Zhao, & Fan, 2015).

Organic Solar Cells

BDT has been instrumental in the development of organic solar cells (OSCs). Electron acceptor-donor-acceptor type oligomers based on BDT were designed as electron-donating materials for OSCs, showing a power conversion efficiency (PCE) of 1.04% (Sylvianti et al., 2018). Additionally, studies on conjugated polymers containing BDT donor groups investigated their potential in light harvesting for photovoltaic applications (Keller et al., 2016).

Polymer Characterization and Stability

Research on BDT-based polymers extends to their characterization and stability. For example, the chemical degradation of PTB7, a polymer including BDT, was analyzed using X-ray Photoelectron Spectroscopy (XPS), providing insights into its instability under certain conditions and potential strategies for improving chemical stability (Kettle et al., 2016).

Advanced Material Engineering

BDT-based polymers have been explored for enhancing the efficiency and stability of non-fullerene organic solar cells. By modifying the electron acceptor units in these polymers, improved carrier transportation and separation were achieved, leading to an increase in PCE (Lei et al., 2018).

Safety and Hazards

This compound is classified as Acute Tox. 1 Dermal, Acute Tox. 2 Inhalation, Acute Tox. 2 Oral, Aquatic Acute 1, and Aquatic Chronic 1 . It is recommended to avoid exposure to air .

Future Directions

The use of this compound in the fabrication of organic photovoltaics (OPVs) and other applications shows promise for the future. Research is ongoing to improve the performance and stability of devices using this compound .

Properties

IUPAC Name

[4,8-bis(2-ethylhexoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O2S2.6CH3.2Sn/c1-5-9-11-19(7-3)17-27-23-21-13-15-30-26(21)24(22-14-16-29-25(22)23)28-18-20(8-4)12-10-6-2;;;;;;;;/h13-14,19-20H,5-12,17-18H2,1-4H3;6*1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMOZDBOAIICDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCC(CC)CCCC)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O2S2Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729039
Record name {4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiene-2,6-diyl}bis(trimethylstannane)
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Molecular Weight

772.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160823-78-8
Record name 1,1′-[4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiene-2,6-diyl}bis(trimethylstannane)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,8-Bis[(2-ethylhexyl)oxy]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene
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Synthesis routes and methods

Procedure details

4,8-Bis[(2-hexyldecyl)oxy]-benzo[1,2-b:4,5-b′]dithiophene (0.80 g, 1.19 mmol) was dissolved in dry THF (10 mL) under nitrogen. The solution was cooled to −70° C. and butyllithium (1.0 mL, 2.M solution in hexanes, 2.5 mmol) was added dropwise. The reaction was allowed to warm to room temperature over 2 hours and cooled back to −78° C. Trimethyltin chloride (0.61 g, 3.0 mmol) was added. The reaction was allowed to warm to room temperature and stirred under nitrogen overnight. Water (50 mL) was added and the reaction was extracted with ether. Organic layer was separated and dried over Na2SO4. Solvent was removed under vacuum. To the residue was added ethanol (10 mL) and the suspension was stirred overnight. The resulting white solids were collected by filtration and dried under vacuum to afford the product 4,8-bis[(2-ethylhexyl)oxy]-2,6-bis(1,1,1-trimethyl-stannanyl)benzo[1,2-b:4,5-b′]dithiophene (0.58 g, 49%). 1H NMR (CDCl3, 500 MHz) δ=7.52 (m, 2H), 4.17 (d, J=5.0 Hz, 4H), 1.86 (m, 2H), 1.67 (m, 4H), 1.28-1.55 (m, 44H), 0.86 (m, 12H), 0.55 (m, 18H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.61 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4,8-bis(2-ethylhexoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Customer
Q & A

Q1: What is the significance of (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) in the context of organic solar cells?

A1: (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) likely serves as a monomer in the synthesis of conjugated polymers. [] These polymers are crucial components of the active layer in organic solar cells, responsible for absorbing light and facilitating the movement of charge carriers, ultimately contributing to energy conversion efficiency.

Q2: What can be inferred about the properties of materials synthesized using (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) from the title of the research paper?

A2: The title mentions "Conjugated Materials Based on Benzodithiophene - Benzothiazole." [] This suggests that (4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane), containing a benzodithiophene unit, is likely reacted with a benzothiazole-containing compound to form a conjugated polymer. These polymers are known for their semiconducting properties, desirable for applications in organic solar cells.

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